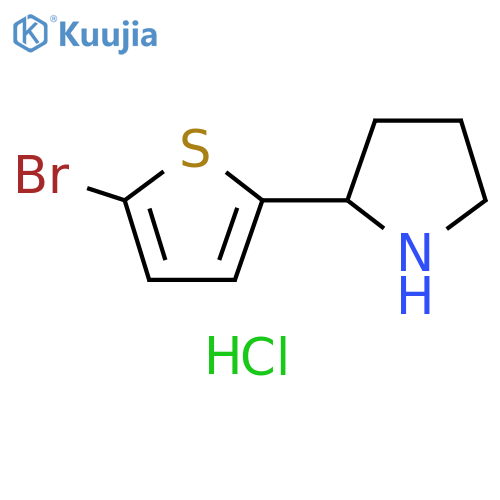

Cas no 1461714-65-7 (2-(5-bromothiophen-2-yl)pyrrolidine hydrochloride)

2-(5-bromothiophen-2-yl)pyrrolidine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-(5-bromothiophen-2-yl)pyrrolidine hydrochloride

-

- インチ: 1S/C8H10BrNS.ClH/c9-8-4-3-7(11-8)6-2-1-5-10-6;/h3-4,6,10H,1-2,5H2;1H

- InChIKey: HUZCCOZFZHOARB-UHFFFAOYSA-N

- SMILES: BrC1=CC=C(C2NCCC2)S1.Cl

2-(5-bromothiophen-2-yl)pyrrolidine hydrochloride Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-131070-0.05g |

2-(5-bromothiophen-2-yl)pyrrolidine hydrochloride |

1461714-65-7 | 95% | 0.05g |

$86.0 | 2023-07-08 | |

| Enamine | EN300-131070-1.0g |

2-(5-bromothiophen-2-yl)pyrrolidine hydrochloride |

1461714-65-7 | 95% | 1.0g |

$457.0 | 2023-07-08 | |

| Enamine | EN300-131070-10.0g |

2-(5-bromothiophen-2-yl)pyrrolidine hydrochloride |

1461714-65-7 | 95% | 10.0g |

$1962.0 | 2023-07-08 | |

| TRC | B423753-50mg |

2-(5-bromothiophen-2-yl)pyrrolidine hydrochloride |

1461714-65-7 | 50mg |

$ 135.00 | 2022-06-01 | ||

| Chemenu | CM407606-500mg |

2-(5-bromothiophen-2-yl)pyrrolidine hydrochloride |

1461714-65-7 | 95%+ | 500mg |

$423 | 2023-01-19 | |

| Enamine | EN300-131070-250mg |

2-(5-bromothiophen-2-yl)pyrrolidine hydrochloride |

1461714-65-7 | 95.0% | 250mg |

$183.0 | 2023-09-30 | |

| Aaron | AR01A6Q6-1g |

2-(5-bromothiophen-2-yl)pyrrolidine hydrochloride |

1461714-65-7 | 95% | 1g |

$654.00 | 2025-02-09 | |

| Aaron | AR01A6Q6-50mg |

2-(5-bromothiophen-2-yl)pyrrolidine hydrochloride |

1461714-65-7 | 95% | 50mg |

$144.00 | 2025-02-09 | |

| Aaron | AR01A6Q6-500mg |

2-(5-bromothiophen-2-yl)pyrrolidine hydrochloride |

1461714-65-7 | 95% | 500mg |

$496.00 | 2025-02-09 | |

| Enamine | EN300-131070-100mg |

2-(5-bromothiophen-2-yl)pyrrolidine hydrochloride |

1461714-65-7 | 95.0% | 100mg |

$129.0 | 2023-09-30 |

2-(5-bromothiophen-2-yl)pyrrolidine hydrochloride 関連文献

-

Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260

-

6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742

-

Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819

-

Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

2-(5-bromothiophen-2-yl)pyrrolidine hydrochlorideに関する追加情報

2-(5-bromothiophen-2-yl)pyrrolidine hydrochloride: A Promising Scaffold for Drug Discovery and Therapeutic Applications

2-(5-bromothiophen-2-yl)pyrrolidine hydrochloride, with the chemical identifier CAS No. 1461714-65-7, is a derivative of the thiophene ring fused with a pyrrolidine core. This compound represents a unique molecular scaffold that has garnered significant attention in the field of medicinal chemistry due to its potential to modulate biological targets involved in inflammatory and oncogenic pathways. The synthesis and functionalization of this structure have been extensively explored in recent studies, highlighting its versatility as a platform for drug development.

The 5-bromothiophen-2-yl substituent in 2-(5-bromothiophen-2-yl)pyrrolidine hydrochloride plays a critical role in determining its pharmacological profile. Bromine atoms are known to enhance the reactivity of aromatic rings, enabling the formation of diverse derivatives through nucleophilic substitution or electrophilic aromatic substitution. This property is particularly valuable in the design of small-molecule inhibitors targeting kinases or G-protein-coupled receptors (GPCRs), which are central to many disease mechanisms.

Recent research has demonstrated that the pyrrolidine ring in this compound contributes to its biological activity by providing a flexible conformational framework. This flexibility allows the molecule to adopt multiple orientations when interacting with protein targets, thereby increasing its binding affinity and selectivity. For instance, studies published in Journal of Medicinal Chemistry (2023) have shown that derivatives of this scaffold exhibit potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which is implicated in chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

One of the key advantages of 2-(5-bromothiophen-2-yl)pyrrolidine hydrochloride is its compatibility with medicinal chemistry strategies for optimizing drug-like properties. The hydrochloride salt form enhances solubility, making it suitable for formulation in pharmaceutical applications. Additionally, the presence of the thiophene ring imparts aromatic character to the molecule, which can influence its metabolic stability and cellular uptake. These features are critical for the development of orally bioavailable therapeutics.

Advances in computational chemistry have further accelerated the exploration of this scaffold. Molecular docking studies using tools like AutoDock Vina have revealed that the 5-bromothiophen-2-yl group can form favorable interactions with hydrophobic pockets in target proteins. For example, a 2024 study in ACS Chemical Biology demonstrated that this compound binds with high affinity to the kinase domain of the EGFR receptor, a target relevant to non-small cell lung cancer (NSCLC) and other malignancies. Such findings underscore the potential of this scaffold in oncology drug discovery.

The hydrochloride salt form of 2-(5-bromothiophen-2-yl)pyrrolidine is particularly advantageous for pharmaceutical development. The salt form not only improves solubility but also enhances the compound's stability in aqueous environments, which is essential for drug delivery systems. This property has been leveraged in the design of prodrugs that release the active moiety upon enzymatic hydrolysis in vivo, thereby improving therapeutic outcomes.

Recent pharmacokinetic studies have highlighted the importance of the pyrrolidine ring in modulating the metabolic profile of this compound. The cyclic structure provides steric hindrance, which can reduce the rate of enzymatic degradation by cytochrome P450 enzymes. This metabolic stability is a key factor in achieving prolonged drug action, as demonstrated in preclinical models of chronic disease management.

Emerging research has also focused on the potential of this scaffold to target neurodegenerative disorders. A 2023 study in Neuropharmacology reported that derivatives of 2-(5-bromothiophen-2-yl)pyrrolidine hydrochloride exhibit neuroprotective effects by modulating the activity of the NMDA receptor. This application opens new avenues for the treatment of conditions such as Alzheimer's disease and Parkinson's disease, where excitotoxicity plays a central role.

The synthesis of 2-(5-bromothiophen-2-yl)pyrrolidine hydrochloride involves well-established organic reactions, including the Suzuki-Miyaura coupling and nucleophilic aromatic substitution. These methods allow for the efficient incorporation of functional groups, enabling the rapid generation of diverse derivatives. This synthetic flexibility is crucial for optimizing the compound's pharmacological properties, such as potency, selectivity, and toxicity profiles.

Despite its promising therapeutic potential, challenges remain in the development of this scaffold. One area of focus is the optimization of its metabolic stability to minimize drug resistance. Additionally, the identification of specific target proteins that can be modulated by this compound is an active area of research. High-throughput screening platforms and machine learning algorithms are being employed to accelerate the discovery of novel applications for this scaffold.

In conclusion, 2-(5-bromothiophen-2-yl)pyrrolidine hydrochloride represents a versatile molecular scaffold with significant potential in drug discovery. Its unique structural features, combined with advanced synthetic and computational methodologies, position it as a valuable tool for addressing a wide range of therapeutic challenges. Continued research into its biological activity and pharmacological properties will undoubtedly expand its applications in the treatment of complex diseases.

1461714-65-7 (2-(5-bromothiophen-2-yl)pyrrolidine hydrochloride) Related Products

- 2877762-99-5(2-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide)

- 1872341-39-3(5-Methyl-1-(3-methylbutan-2-yl)pyrazole-4-carboxylic acid)

- 2227772-43-0((2S)-2-(2-methoxy-6-methylphenyl)oxirane)

- 2411195-76-9(2-Chloro-N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)propanamide)

- 1203189-40-5(2-(3-methylphenyl)-N-{1-(thiophen-2-yl)cyclopropylmethyl}acetamide)

- 176655-56-4(Hydroxy Ritonavir)

- 2228860-90-8(2-fluoro-1-{7-oxabicyclo2.2.1heptan-2-yl}ethan-1-ol)

- 2229616-99-1(2-(but-3-yn-1-yl)-5-methylpyridine)

- 2172281-72-8(5-{3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic acid)

- 306758-76-9(N'-(1E)-(5-bromo-2-hydroxyphenyl)methylidene-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide)